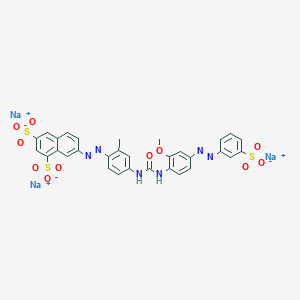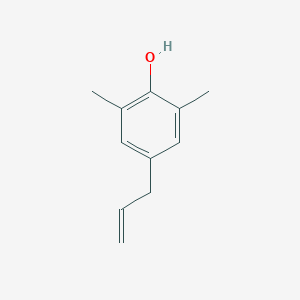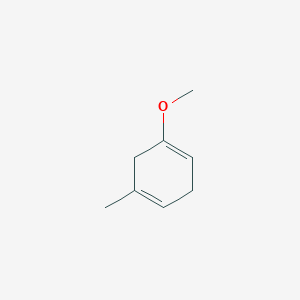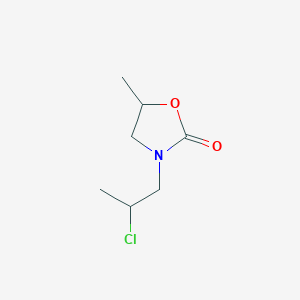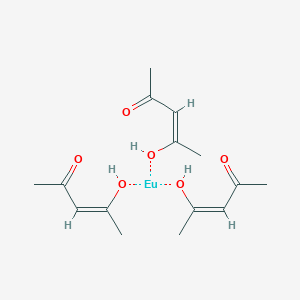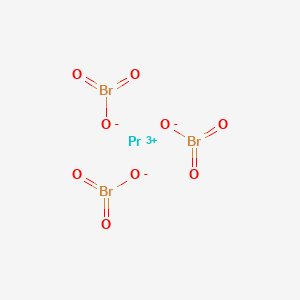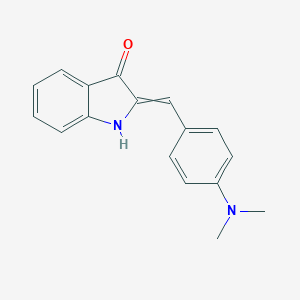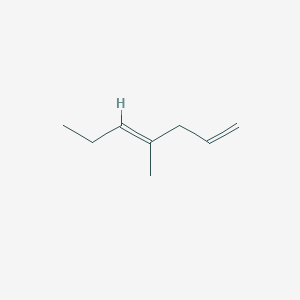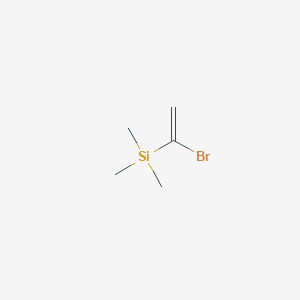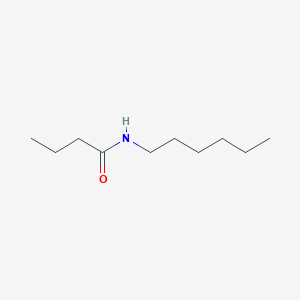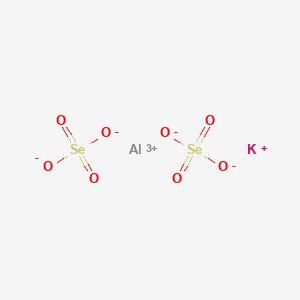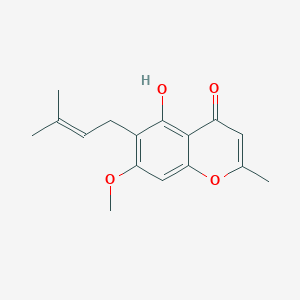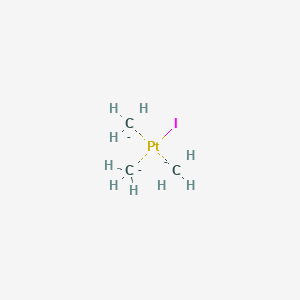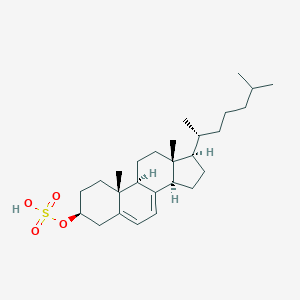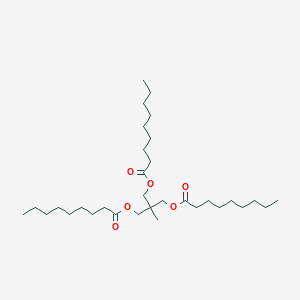
Trimethylolethane trinonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolethane trinonanoate (TMTN) is a type of ester that is widely used in scientific research applications. It is a colorless, odorless, and viscous liquid that is synthesized through a multi-step process. TMTN has gained popularity due to its unique properties and versatility in various fields of research.
Mécanisme D'action
Trimethylolethane trinonanoate acts as a crosslinking agent by forming ester bonds with other molecules. This process results in the formation of a three-dimensional network that enhances the physical and chemical properties of the material. Trimethylolethane trinonanoate is also known to improve the thermal stability, chemical resistance, and mechanical strength of the material.
Effets Biochimiques Et Physiologiques
Trimethylolethane trinonanoate has no known biochemical or physiological effects on living organisms. It is considered safe and non-toxic when handled properly. However, it is important to use appropriate safety measures when handling Trimethylolethane trinonanoate due to its potential irritant and flammable properties.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethylolethane trinonanoate offers several advantages in lab experiments, including its ability to improve the physical and chemical properties of the material, its versatility in various fields of research, and its ease of handling and storage. However, Trimethylolethane trinonanoate also has some limitations, such as its high cost, limited availability, and potential environmental impact.
Orientations Futures
There are several future directions for research on Trimethylolethane trinonanoate, including the development of new synthesis methods, the exploration of its potential applications in different fields, and the investigation of its environmental impact. Researchers can also focus on the optimization of Trimethylolethane trinonanoate-based materials for specific applications, such as biomedical implants, electronic devices, and energy storage systems.
In conclusion, Trimethylolethane trinonanoate is a versatile and useful compound that has gained popularity in scientific research applications. Its unique properties and versatility make it an important building block in the synthesis of various organic compounds and materials. Further research on Trimethylolethane trinonanoate can lead to the development of new and innovative materials with improved physical and chemical properties.
Méthodes De Synthèse
Trimethylolethane trinonanoate is synthesized through a multi-step process that involves the reaction of trimethylolpropane (TMP) with nonanoic acid. The reaction takes place in the presence of a catalyst, which helps in the formation of the ester bond. The resulting product is then purified through distillation and other purification methods.
Applications De Recherche Scientifique
Trimethylolethane trinonanoate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a crosslinking agent in the production of resins, adhesives, coatings, and other materials. Trimethylolethane trinonanoate is also used as a building block in the synthesis of various organic compounds, such as surfactants, lubricants, and detergents.
Propriétés
Numéro CAS |
10535-50-9 |
|---|---|
Nom du produit |
Trimethylolethane trinonanoate |
Formule moléculaire |
C32H60O6 |
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |
Clé InChI |
JMYBRXSQFQZFFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Autres numéros CAS |
10535-50-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



